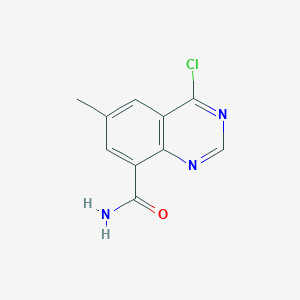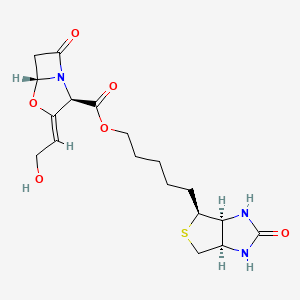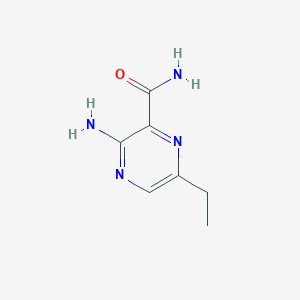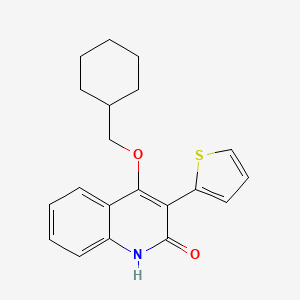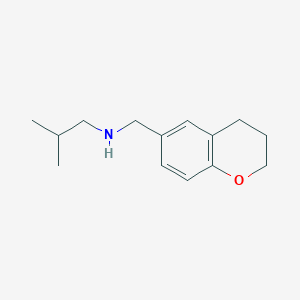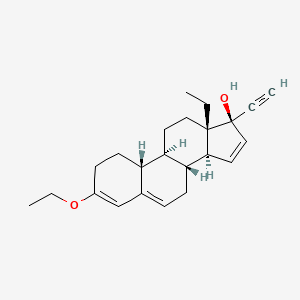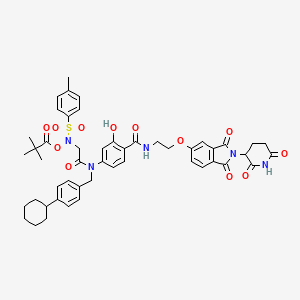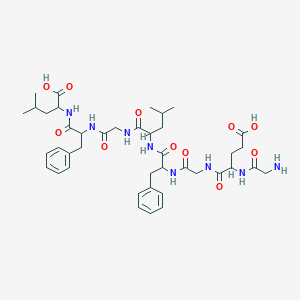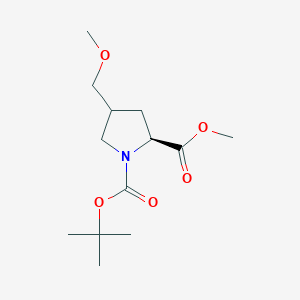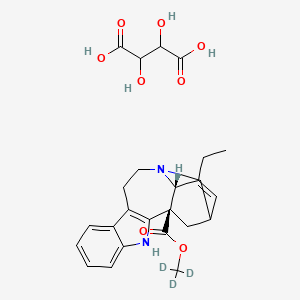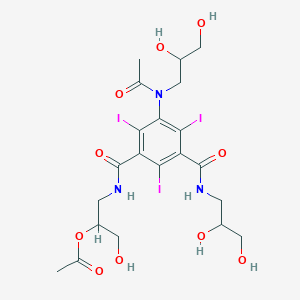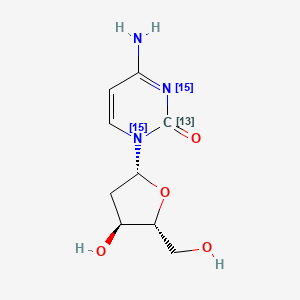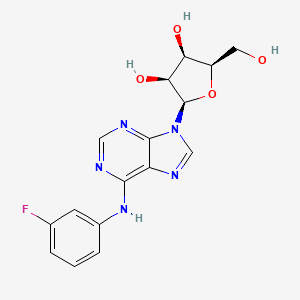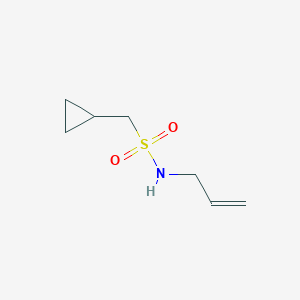![molecular formula C15H22F2N2O2 B13859538 1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine](/img/structure/B13859538.png)
1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desfluoro Fluvoxamine is a derivative of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and depression . This compound is structurally similar to fluvoxamine but lacks a fluorine atom, which may influence its pharmacological properties and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desfluoro Fluvoxamine typically involves the modification of the fluvoxamine structure to remove the fluorine atom. This can be achieved through various chemical reactions, including dehalogenation processes. Specific details on the synthetic routes and reaction conditions for Desfluoro Fluvoxamine are not widely documented in the literature .
Industrial Production Methods: Industrial production methods for Desfluoro Fluvoxamine would likely follow similar protocols to those used for fluvoxamine, with adjustments to account for the absence of the fluorine atom. This may involve large-scale dehalogenation reactions under controlled conditions to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Desfluoro Fluvoxamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the compound’s pharmacological properties.
Reduction: The addition of hydrogen or removal of oxygen, which may affect the compound’s activity.
Substitution: Replacement of one functional group with another, which can modify the compound’s interactions with biological targets.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study the effects of fluorine removal on the pharmacological properties of SSRIs.
Biology: Investigated for its interactions with serotonin receptors and other biological targets.
Industry: Potential use in the development of new pharmaceuticals with modified properties.
Wirkmechanismus
Desfluoro Fluvoxamine likely exerts its effects through mechanisms similar to fluvoxamine, which involves the inhibition of serotonin reuptake at the sodium-dependent serotonin transporter (SERT) on neuronal membranes. This enhances the actions of serotonin on 5HT1A autoreceptors, leading to increased serotonergic neurotransmission . Additionally, it may interact with sigma-1 receptors, which play a role in modulating inflammation and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Fluvoxamine: The parent compound, a well-known SSRI used in the treatment of OCD and depression.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with distinct pharmacokinetic properties and clinical applications.
Uniqueness: Desfluoro Fluvoxamine is unique due to the absence of the fluorine atom, which may influence its pharmacological profile and interactions with biological targets. This structural difference can lead to variations in efficacy, side effects, and therapeutic applications compared to other SSRIs .
Eigenschaften
Molekularformel |
C15H22F2N2O2 |
|---|---|
Molekulargewicht |
300.34 g/mol |
IUPAC-Name |
2-[[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H22F2N2O2/c1-20-10-3-2-4-14(19-21-11-9-18)12-5-7-13(8-6-12)15(16)17/h5-8,15H,2-4,9-11,18H2,1H3 |
InChI-Schlüssel |
IREIMYRIFHIJAG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


